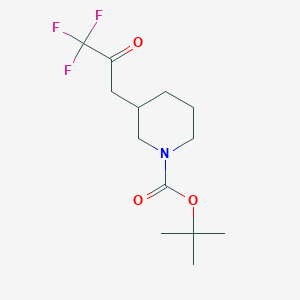

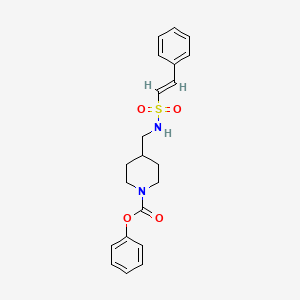

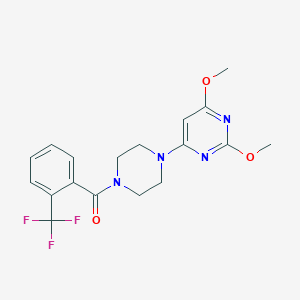

Tert-butyl 3-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Tert-butyl 3-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate" is a chemical entity that appears to be a derivative of piperidine with a tert-butyl carboxylate group and a trifluoro-2-oxopropyl substituent. Piperidine derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds, including inhibitors and antagonists for various receptors and enzymes.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in several studies. For instance, an efficient method for synthesizing tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, a highly functionalized 2-pyrrolidinone, was developed from readily available starting materials, demonstrating the utility of such compounds in the synthesis of macrocyclic Tyk2 inhibitors . Additionally, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound with potential for further selective derivation, was synthesized through scalable routes . These methods highlight the versatility of piperidine derivatives in accessing novel chemical spaces for therapeutic applications.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and is often characterized using various spectroscopic techniques. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by LCMS, NMR, IR, and CHN elemental analysis, with its structure confirmed by X-ray diffraction data . Similarly, the crystal and molecular structure of other piperidine derivatives has been characterized by X-ray crystallographic analysis, providing insights into their three-dimensional architecture and potential for intermolecular interactions .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone was used in the allylation reaction to afford tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for the preparation of diverse piperidine derivatives . The ability to introduce different functional groups through reactions like allylation demonstrates the synthetic flexibility of piperidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their substituents. Gas-liquid chromatography and mass spectral analysis have been used to separate and quantify carboxylates, including those with tert-butyl groups, as their tert-butyldimethylsilylated derivatives . These analytical techniques provide valuable information on the retention data and responses of carboxylic acids, which are essential for understanding the properties of piperidine derivatives.

科学的研究の応用

Synthesis and Structural Analysis

Tert-butyl 3-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate is utilized in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles. This process involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with various reagents, leading to the formation of N-Boc piperidine derivatives. These derivatives, after treatment with anhydrous HCl, afford hydrochlorides of stereochemically homogeneous N-unsubstituted fused bicyclic systems (Moskalenko & Boev, 2014).

Intermediate in Biologically Active Compounds

The compound has been identified as a key intermediate in the synthesis of various biologically active compounds, such as crizotinib. It is synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate and characterized by techniques like MS and 1 HNMR spectrum, highlighting its relevance in medicinal chemistry (Kong et al., 2016).

Synthon for Piperidine Derivatives

It serves as a promising synthon for the preparation of diverse piperidine derivatives. This involves its reaction with various reagents to yield tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, demonstrating its versatility in organic synthesis (Moskalenko & Boev, 2014).

Crystal Structure Studies

X-ray studies of related compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, have been conducted to understand their molecular structure. Such studies provide insights into the molecular packing driven by strong O-H...O=C hydrogen bonds, aiding in the understanding of their chemical properties (Didierjean et al., 2004).

Role in Asymmetric Synthesis

The compound's derivatives are also used in asymmetric synthesis, contributing to the preparation of biologically active alkaloids like sedridine and coniine in a stereoselective manner. This highlights its role as a chiral building block in the synthesis of various complex molecules (Passarella et al., 2005).

Safety and Hazards

The compound has been classified with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

特性

IUPAC Name |

tert-butyl 3-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20F3NO3/c1-12(2,3)20-11(19)17-6-4-5-9(8-17)7-10(18)13(14,15)16/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLNIKRQHQASLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7-{[(3-Methoxyphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2533168.png)

![rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2533173.png)

![7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2533176.png)

![{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B2533178.png)

![2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2533182.png)

![2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2533186.png)